Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BFN2O4/c1-16(2,3)24-15(23)22-10-13(12-8-11(20)9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APWKMCGPZCOCEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=C(C=N3)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601106952 | |
| Record name | 1,1-Dimethylethyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601106952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073338-93-8 | |
| Record name | 1,1-Dimethylethyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073338-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601106952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate (CAS Number: 1073338-93-8) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H24BFN2O4
- Molecular Weight : 362.21 g/mol
- Purity : ≥97%
| Property | Value |
|---|---|
| CAS Number | 1073338-93-8 |
| Molecular Weight | 362.21 g/mol |
| Purity | ≥97% |
| Storage Conditions | Room temperature |
Research indicates that this compound exhibits biological activity through its interaction with various molecular targets. One prominent target is the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a crucial role in cellular signaling pathways.
Inhibition Studies
Recent studies have demonstrated that this compound acts as a potent inhibitor of DYRK1A:
- Inhibitory Concentration (IC50) : The compound exhibited nanomolar-level inhibitory activity against DYRK1A in enzymatic assays.
- Anti-inflammatory Effects : It has shown significant anti-inflammatory properties in LPS-induced pro-inflammatory response evaluations in BV2 microglial cells.
Case Study 1: DYRK1A Inhibition
A study conducted using computational docking and subsequent experimental validation identified this compound as a promising DYRK1A inhibitor. The compound was synthesized and tested for its biological activity:
- Results : The compound displayed a strong binding affinity to DYRK1A with a docking score indicating favorable interactions with key residues in the binding site.
Case Study 2: Anti-inflammatory Properties
In vitro studies assessed the anti-inflammatory effects of the compound:
- Methodology : BV2 microglial cells were treated with the compound prior to LPS exposure.
- Findings : Significant reduction in pro-inflammatory cytokines was observed, suggesting that the compound may mitigate neuroinflammation.
Research Findings Summary
The following table summarizes key findings from various studies on this compound:
Comparison with Similar Compounds
Key Observations:
Boronic Ester Position : The target compound’s boronic ester at position 3 contrasts with the dihydro derivative in , where the boronate is at position 2. This positional difference affects reactivity in cross-coupling; position 3 is more electronically activated for sp²-sp² couplings, whereas position 5 in the dihydro derivative may favor sp³-sp² couplings.
Fluorine vs. Other Substituents: The 5-fluoro substituent in the target compound enhances metabolic stability compared to bromine or hydrogen in analogs like .
Biological Activity: Non-boronated analogs, such as 5-phenyl-3-nicotinamido derivatives, exhibit CDK1 inhibition (IC₅₀ = 0.41 μM) but lack activity against CDK5 or GSK3β . This suggests that boronic ester substitution may redirect activity toward other targets, such as Bruton’s tyrosine kinase (BTK), as seen in pyrrolo[2,3-b]pyridine-based inhibitors .
Preparation Methods
The preparation of tert-butyl 5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves palladium-catalyzed borylation reactions of halogenated pyrrolo[2,3-B]pyridine derivatives using bis(pinacolato)diboron (B2pin2) as the boron source. The key transformation is the introduction of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) onto the pyrrolo[2,3-B]pyridine scaffold.
Detailed Preparation Procedure
Starting Materials and Reagents
- 5-bromo-1H-pyrrolo[2,3-B]pyridine derivatives (halogenated heterocycle)
- Bis(pinacolato)diboron (B2pin2)
- Palladium catalysts: Commonly [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) or tetrakis(triphenylphosphine)palladium(0)
- Bases: Potassium carbonate or potassium acetate
- Solvents: Mixtures of 1,4-dioxane/water or toluene/ethanol/water
- Inert atmosphere: Nitrogen or argon to prevent oxidation
Reaction Conditions
- The reaction mixture typically consists of the halogenated pyrrolo[2,3-B]pyridine, bis(pinacolato)diboron, palladium catalyst, and base dissolved in a suitable solvent.
- The mixture is degassed and purged with nitrogen or argon to maintain an inert atmosphere.
- Heating is applied, usually at 80 °C , for several hours (commonly overnight or 4–5 hours).
- Typical solvent systems include dioxane/water (2.5:1) or toluene/ethanol/water (2:1) mixtures.
Workup and Purification
- After completion, the reaction mixture is cooled to room temperature.
- Acidification with hydrochloric acid (HCl) is often used to quench the reaction.
- The mixture is partitioned between ethyl acetate and water to extract the organic product.
- The organic layers are washed with saturated sodium chloride solution, dried over sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.
- Purification is achieved by silica gel chromatography using hexanes/ethyl acetate mixtures or by ion exchange resins.
- The purified product is obtained as a solid, typically with purity above 95%.
Representative Example of Preparation
| Step | Reagents & Conditions | Details | Yield |
|---|---|---|---|
| 1 | 5-bromo-1H-pyrrolo[2,3-B]pyridine (1 eq), bis(pinacolato)diboron (1.2 eq), potassium carbonate (3 eq), Pd(dppf)Cl2 (0.05 eq), dioxane/water (2.5:1) | Stir under N2 at 80 °C overnight | Not specified |
| 2 | Acidify with 6N HCl, extract with ethyl acetate, wash, dry | Workup and isolation | - |
| 3 | Purify by silica gel chromatography or ion exchange resin | Final product isolation | >90% (typical) |
This procedure is adapted from patent WO2006063167A1 and related literature.
Alternative Preparation Using Palladium(0) Catalyst
An alternative method employs tetrakis(triphenylphosphine)palladium(0) as the catalyst with potassium acetate as the base in 1,4-dioxane solvent. The reaction is conducted under nitrogen at 80 °C overnight, followed by filtration through Celite and purification by silica gel chromatography.
| Parameter | Conditions |
|---|---|
| Catalyst | Pd(PPh3)4 (0.05 equiv) |
| Base | Potassium acetate (approx. 2 eq) |
| Solvent | 1,4-dioxane |
| Temperature | 80 °C |
| Time | Overnight |
| Workup | Filtration, concentration, silica gel chromatography |
| Yield | Up to 93% |
This method is reported for related tert-butyl pyrrolo[2,3-B]pyridine boronate esters and can be adapted for the fluoro-substituted derivative.
Key Research Findings and Optimization Notes
- The choice of base affects the reaction yield and purity; potassium carbonate and potassium acetate are both effective.
- Inert atmosphere is critical to prevent catalyst deactivation and side reactions.
- The temperature of 80 °C is optimal for the borylation reaction, balancing reaction rate and minimizing decomposition.
- The use of bis(pinacolato)diboron ensures selective installation of the boronate ester group.
- Purification by silica gel chromatography with hexanes/ethyl acetate mixtures provides high purity products.
- Ion exchange resins can be used post-reaction for additional purification, especially when acidic or basic impurities are present.
Comparative Summary Table of Preparation Methods
| Aspect | Method 1 (Pd(dppf)Cl2) | Method 2 (Pd(PPh3)4) |
|---|---|---|
| Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium carbonate | Potassium acetate or sodium carbonate |
| Solvent | Dioxane/water (2.5:1) | 1,4-Dioxane or toluene/ethanol/water |
| Temperature | 80 °C | 80 °C |
| Time | Overnight | 4.5 hours to overnight |
| Atmosphere | Nitrogen | Argon or nitrogen |
| Yield | Not specified (typically high) | Up to 93% |
| Purification | Ion exchange resin, silica gel chromatography | Silica gel chromatography |
Q & A
Q. What are the recommended synthetic routes for preparing this compound?
The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging its pinacol boronate ester group. A typical approach involves:
- Step 1 : Bromination or iodination of the pyrrolo[2,3-b]pyridine core to introduce a halogen at position 3.
- Step 2 : Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the boronate ester.
- Step 3 : Fluorination at position 5 using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions.
- Step 4 : Final tert-butyl carboxylate protection using Boc₂O (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) .
Key Reaction Conditions :
| Step | Catalyst/Reagent | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| 2 | Pd(dppf)Cl₂ | DMF | 80–90°C | 60–75% |
| 3 | Selectfluor® | MeCN | RT–40°C | 50–65% |
Q. How can the integrity of the boronate ester be confirmed post-synthesis?
- ¹¹B NMR : A singlet peak near δ 30–35 ppm confirms the presence of the boronate ester .
- LC-MS : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with boron-containing species.
- Stability Testing : Monitor degradation under ambient conditions (e.g., hydrolysis in protic solvents) via HPLC .
Q. What safety protocols are critical when handling this compound?
- Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).
- Precautionary Measures :
- Use fume hoods and PPE (gloves, goggles).
- Avoid heat sources (P210) and ensure proper ventilation (P261) .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water (P305+P351+P338) .
Advanced Questions
Q. How can Suzuki coupling yields be optimized for sterically hindered derivatives?
- Catalyst Screening : Test bulky ligands (e.g., XPhos, SPhos) to mitigate steric hindrance from the tert-butyl group .
- Solvent Optimization : Use toluene/EtOH/H₂O mixtures (3:1:1) to enhance solubility of aryl halides and boronate esters .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 120°C) while maintaining yields >70% .
Q. How to resolve discrepancies in ¹H NMR data after fluorination?
- Potential Issues : Residual solvents, Boc-group rotamers, or partial hydrolysis of the boronate ester.
- Troubleshooting :
- Use deuterated DMSO or CDCl₃ to minimize solvent interference.
- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Compare with analogs (e.g., tert-butyl 5-chloro derivatives) to validate shifts .
Q. What mechanistic insights explain fluorine’s impact on cross-coupling reactivity?
- Electronic Effects : The 5-fluoro group withdraws electron density, reducing electron richness at the pyrrolopyridine core and slowing oxidative addition of Pd(0) to aryl halides.
- Mitigation Strategies :
- Increase catalyst loading (2–5 mol% Pd).
- Use electron-rich aryl partners to counterbalance electronic deactivation .
Data Contradiction Analysis
Q. Conflicting reports on boronate ester stability: How to validate experimental conditions?
- Literature Discrepancies : Some studies report hydrolysis within hours in MeOH ( ), while others note stability for days in THF ( ).
- Resolution :
- Conduct stability assays in your solvent system (e.g., via ¹H NMR every 6 hours).
- Add stabilizers like 2,6-lutidine (0.1 equiv) to inhibit hydrolysis .
Methodological Tables
Table 1 : Comparison of Pd Catalysts in Suzuki Coupling
| Catalyst | Ligand | Yield (%) | Byproducts |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | 55 | Homocoupling |
| Pd(dppf)Cl₂ | Dppf | 72 | Minimal |
| Pd-XPhos | XPhos | 85 | None |
Table 2 : Impact of Substituents on Reaction Kinetics
| Position | Substituent | Coupling Rate (rel.) | Notes |
|---|---|---|---|
| 3 | BPin | 1.0 (reference) | - |
| 5 | F | 0.6 | Slower oxidative addition |
| 5 | Cl | 0.8 | Moderate deactivation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
